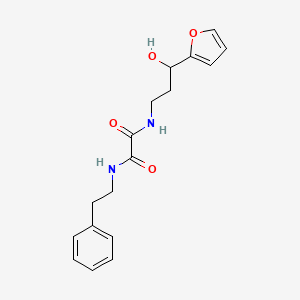

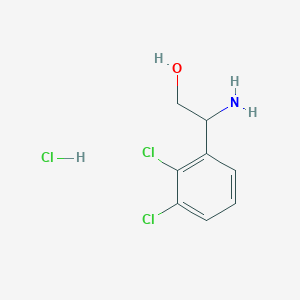

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure. The furan ring, for example, is known to be reactive and can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Properties like solubility, melting point, boiling point, etc., would need to be determined experimentally .科学的研究の応用

Antimicrobial Activity

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives involves reactions with arenes in Brønsted superacid TfOH. These derivatives have demonstrated good antimicrobial activity against yeast-like fungi, including Candida albicans . Further studies could explore their potential as novel antimicrobial agents.

Cytotoxic Effects in Lung Carcinoma

Chalcones derived from similar compounds have shown varying cytotoxic effects toward lung carcinoma cells . Investigating the specific impact of our compound on cancer cell lines could provide valuable insights for potential therapeutic applications.

Oxidative Dearomatization and Cyclization

The transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones into 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones involves oxidative dearomatization and an unusual cyclization process. Understanding the mechanism and exploring the resulting products could lead to novel synthetic routes or functional materials .

Superelectrophilic Activation Conditions

The hydroarylation of the carbon–carbon double bond in these compounds occurs under superelectrophilic activation conditions in neat triflic acid (TfOH). Investigating the underlying mechanisms and optimizing reaction conditions could enhance synthetic strategies for related compounds .

Biological Relevance of Tropylium Ions

The presence of tropylium ions in the reaction system suggests additional hydration of carbon–carbon double bonds in the side chain and furan ring. Further studies could explore the biological relevance of these ions and their potential applications .

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives have been known to interact with various targets to exert their therapeutic effects .

Biochemical Pathways

Furan derivatives have been known to modulate downstream transcriptomic, proteomic, metabolomic, and hormonal pathways affecting growth, development, and stress tolerance .

Pharmacokinetics

Furan-containing compounds have been studied for their effects on the pharmacokinetics of other drugs .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The endogenous level of polyamines, which are similar to furan derivatives, in plants is actively fluctuating depending on environmental cues, hormones, growth, and developmental stages .

Safety and Hazards

特性

IUPAC Name |

N'-[3-(furan-2-yl)-3-hydroxypropyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURGNBIRHMRNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804535.png)

![(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2804538.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804541.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2804543.png)

![3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2804553.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2804556.png)

![2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2804558.png)